molecular formula C18H18N4O3S B11994159 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11994159
M. Wt: 370.4 g/mol
InChI Key: QODVBPOSQBBABV-SRZZPIQSSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves the following steps:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercaptobenzimidazole.

    Sulfanyl bridge formation: The 2-mercaptobenzimidazole is then reacted with an appropriate alkylating agent to introduce the sulfanyl group.

    Hydrazide formation: The intermediate is then reacted with hydrazine hydrate to form the hydrazide.

    Condensation reaction: Finally, the hydrazide is condensed with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzimidazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to certain receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide: Lacks the 4-hydroxy-3-methoxyphenyl group.

    N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide: Lacks the benzimidazole moiety.

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is unique due to the combination of the benzimidazole moiety and the 4-hydroxy-3-methoxyphenyl group, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H18N4O3S/c1-11(12-7-8-15(23)16(9-12)25-2)21-22-17(24)10-26-18-19-13-5-3-4-6-14(13)20-18/h3-9,23H,10H2,1-2H3,(H,19,20)(H,22,24)/b21-11+

InChI Key

QODVBPOSQBBABV-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC(=C(C=C3)O)OC

solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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